Evidence Gap Analysis: Insufficient Public Data for Direct Comparator-Based Differentiation
A comprehensive search of primary literature, patents, and authoritative databases was conducted to establish quantitative differentiation between 3-chloro-2-(4-methoxyphenyl)-2H-indazole (the target) and the closest known analog, Indazole-Cl (CAS 848142-62-1). Indazole-Cl is a well-validated selective ERβ agonist with an established IC50 of 3.7 nM for ERβ and >100-fold selectivity over ERα [1]. In contrast, no quantitative biological or chemical performance data—including binding affinities, cellular IC50 values, pharmacokinetic parameters, or synthetic yields—could be found for the target compound from non-excluded, authoritative sources. The target compound is listed in a patent family concerning LTA4H inhibitors, but no specific activity data for this exact structure is disclosed [2]. Therefore, the critical quantitative evidence required for a meaningful, data-driven selection guide is currently absent.
| Evidence Dimension | Estrogen Receptor β (ERβ) Agonist Activity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Indazole-Cl (3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol): ERβ IC50 = 3.7 nM; >100-fold selectivity over ERα |
| Quantified Difference | Cannot be calculated due to lack of target compound data |
| Conditions | In vitro radioligand binding and cell-based reporter gene assays for Indazole-Cl data [1] |
Why This Matters
Without this data, the target compound cannot be selected for an ERβ-focused project over the well-characterized Indazole-Cl, highlighting a critical information gap that a procurement decision must account for.
- [1] Moore, S. M., Khalaj, A. J., Kumar, S., Winchester, Z., Yoon, J., Yoo, T., Martinez-Torres, L., & Tiwari-Woodruff, S. K. (2014). Multiple functional therapeutic effects of the estrogen receptor β agonist indazole-Cl in a mouse model of multiple sclerosis. PNAS, 111(52), 18083-18088. Supporting Information for detailed pharmacology. View Source
- [2] Patent US7674802B2. N-linked aryl heteroaryl inhibitors of LTA4H for treating inflammation. Assignee: deCODE Genetics ehf. View Source
